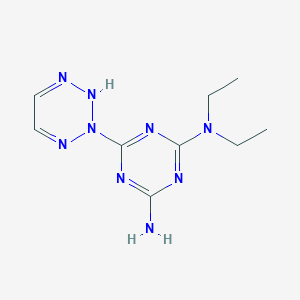
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine, also known as DTIC or dacarbazine, is a chemotherapy drug used to treat various types of cancer, including melanoma, Hodgkin's lymphoma, and soft tissue sarcoma. DTIC works by damaging the DNA of cancer cells, preventing them from dividing and multiplying.
Aplicaciones Científicas De Investigación
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has been extensively studied for its anti-cancer properties and has been used to treat various types of cancer. It has been shown to be effective in treating melanoma, Hodgkin's lymphoma, and soft tissue sarcoma. N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has also been used in combination with other chemotherapy drugs to improve treatment outcomes.
Mecanismo De Acción
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It is metabolized in the liver to a reactive intermediate that alkylates DNA, forming adducts that interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has been shown to cause a variety of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has also been shown to affect the expression of various genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is readily available and can be easily synthesized. It has also been extensively studied and its mechanism of action is well understood. However, N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine has several limitations as well. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine. One area of interest is the development of new analogs of N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine with improved efficacy and reduced toxicity. Another area of interest is the use of N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine in combination with other drugs to improve treatment outcomes. Additionally, research is needed to better understand the mechanisms of resistance to N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine and to develop strategies to overcome this resistance.
Métodos De Síntesis
N,N-diethyl-6-(1,2,3,4-tetrazin-2(1H)-yl)-1,3,5-triazine-2,4-diamine can be synthesized by reacting 5-amino-1H-tetrazole with N,N-diethylcarboxamide in the presence of phosphorus oxychloride, followed by reaction with hydrazine hydrate and sodium nitrite. The final product is obtained by reacting the intermediate with 2,4-diamino-6-ethyl-1,3,5-triazine.
Propiedades
IUPAC Name |
4-N,4-N-diethyl-6-(2H-tetrazin-3-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-17(4-2)8-13-7(10)14-9(15-8)18-12-6-5-11-16-18/h5-6,16H,3-4H2,1-2H3,(H2,10,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVFUONJPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2NN=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(2-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5441910.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5441915.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)
![2-(morpholin-4-ylmethyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-oxazepane](/img/structure/B5441928.png)
![4-[(dimethylamino)methyl]-1-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-4-azepanol](/img/structure/B5441932.png)
![6-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5441943.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5441949.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5441953.png)
![4-[(dimethylamino)methyl]-1-[(5-methyl-3-pyridinyl)carbonyl]-4-azepanol](/img/structure/B5441964.png)
![1-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5441966.png)

![1'-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5442003.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methylpropanamide](/img/structure/B5442004.png)